molecular formula C18H14O4 B4956226 2-butyne-1,4-diyl dibenzoate

2-butyne-1,4-diyl dibenzoate

Cat. No. B4956226
M. Wt: 294.3 g/mol
InChI Key: QFMWXECDLWDFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyne-1,4-diyl dibenzoate is a chemical compound that is widely used in scientific research. It is a type of diynoic acid ester that has a unique structure and properties, which make it suitable for various applications. In

Scientific Research Applications

2-butyne-1,4-diyl dibenzoate has been used in various scientific research applications. One of the primary applications is in the field of organic chemistry, where it is used as a starting material for the synthesis of various compounds. It is also used in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-butyne-1,4-diyl dibenzoate is not well understood. However, it is believed to act as a cross-linking agent, which can form covalent bonds between molecules. This property makes it useful in the development of new materials and the modification of existing ones.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-butyne-1,4-diyl dibenzoate. However, some studies have suggested that it may have antimicrobial properties and can inhibit the growth of certain bacteria. It has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyne-1,4-diyl dibenzoate is its unique structure, which makes it suitable for various applications. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is that it can be toxic in high concentrations, which can be a safety concern in lab experiments.

Future Directions

There are several future directions for the research and development of 2-butyne-1,4-diyl dibenzoate. One potential area of focus is in the development of new materials, such as polymers and liquid crystals. Another potential area of focus is in the development of new antimicrobial agents, which can be used to treat various diseases. Additionally, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of 2-butyne-1,4-diyl dibenzoate.
Conclusion
2-butyne-1,4-diyl dibenzoate is a unique chemical compound that has various applications in scientific research. It is relatively easy to synthesize and has a unique structure that makes it suitable for various applications. While there is limited research on its biochemical and physiological effects, it has been shown to have antimicrobial and antioxidant properties. Further research is needed to better understand its mechanism of action and potential applications in the development of new materials and antimicrobial agents.

Synthesis Methods

The synthesis of 2-butyne-1,4-diyl dibenzoate can be achieved through various methods. One of the most common methods is the reaction of 2-butyne-1,4-diol and benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of 2-butyne-1,4-diyl dibenzoate.

properties

IUPAC Name

4-benzoyloxybut-2-ynyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWXECDLWDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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